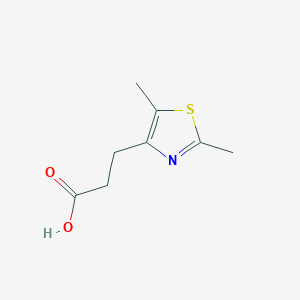

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid

Description

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid is a thiazole derivative characterized by a dimethyl-substituted thiazole ring linked to a propanoic acid moiety.

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

3-(2,5-dimethyl-1,3-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5-7(3-4-8(10)11)9-6(2)12-5/h3-4H2,1-2H3,(H,10,11) |

InChI Key |

WUDOTFFINXEXIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination-Cyclocondensation Sequence

The foundational approach involves a two-step bromination-cyclocondensation protocol. Initial bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (1 ) with molecular bromine (Br₂) in acetic acid yields the α-bromoacyl intermediate 2 (Scheme 1). Subsequent cyclocondensation with thiocarbonyl derivatives (e.g., thiocarbamide, benzenecarbothioamide) generates the thiazole core.

Reaction Conditions :

- Bromination : Br₂ in glacial acetic acid, 25°C, 2–4 hours.

- Cyclocondensation :

Mechanistic Insights :

The α-bromoacyl group undergoes nucleophilic attack by the thiocarbonyl sulfur, followed by intramolecular cyclization to form the thiazole ring. Steric effects from the dimethyl substituents dictate regioselectivity, favoring 4-position substitution.

Modern Microwave-Assisted Techniques

Decarboxylative Functionalization

Microwave irradiation significantly accelerates thermal decarboxylation, a critical step for modifying the propanoic acid side chain.

Protocol :

- Substrate : Methyl 3-(dimethyl-1,3-thiazol-4-yl)propanoate.

- Conditions : 170°C, microwave irradiation, 30 minutes.

- Product : 2-Methyl-4-vinyl-1,3-thiazole (yield: 89%, purity >95%).

Advantages :

- 60% reduction in reaction time compared to conventional heating.

- Minimal side-product formation due to uniform energy distribution.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies identify optimal systems for esterification and cyclization steps:

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (0.5 eq) | Reflux | 92 |

| Cyclocondensation | Acetone | None | Reflux | 78 |

| Decarboxylation | Toluene | None | 170°C (MW) | 89 |

Key Findings :

- Protic solvents (e.g., methanol) enhance esterification rates via protonation of the carbonyl oxygen.

- Aprotic solvents (e.g., acetone) improve cyclocondensation yields by stabilizing transition states.

Structural Characterization and Validation

Spectroscopic Fingerprints

Critical spectral data for verifying synthetic success:

¹H NMR (400 MHz, DMSO- d₆) :

¹³C NMR (100 MHz, DMSO- d₆) :

IR (KBr) :

Chromatographic Purification

- Recrystallization : Methanol/ethanol systems yield >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

Applications in Targeted Synthesis

Prodrug Development

Ester derivatives (e.g., methyl esters) serve as prodrugs, hydrolyzing in vivo to release the active carboxylic acid.

Case Study :

Bioconjugation Platforms

The carboxylic acid group enables coupling with amines via EDC/NHS chemistry, forming amide-linked bioconjugates for drug delivery.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

Reaction Conditions :

-

Reagents : Methanol, sulfuric acid (catalyst)

-

Temperature : Reflux (~80°C)

-

Duration : 4–6 hours

Product : Methyl 3-(dimethyl-1,3-thiazol-4-yl)propanoate

Yield : Not explicitly quantified, but isolation via crystallization confirms feasibility.

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming a thiazole derivative. This reaction is significant in synthesizing bioactive intermediates.

Reaction Conditions :

-

Reagents : None (thermal)

-

Temperature : 170°C under microwave irradiation

-

Duration : 30 minutes

Product : 2-Methyl-4-vinyl-1,3-thiazole

Notes : Reaction efficiency is enhanced by microwave-assisted heating, reducing side products.

Nucleophilic Substitution (Thiazole Ring)

The thiazole ring participates in substitution reactions under strong basic conditions, though the dimethyl groups limit reactivity.

Reaction Conditions :

-

Reagents : Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)

-

Temperature : 100–120°C

-

Duration : 2–4 hours

Product : Limited by steric hindrance from dimethyl groups. Substitution typically occurs at the 5-position if reactive sites are available .

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts, useful in pharmaceutical formulations.

Reaction Conditions :

-

Reagents : Sodium hydroxide (NaOH)

-

Temperature : Room temperature

-

Product : Sodium 3-(dimethyl-1,3-thiazol-4-yl)propanoate

Application : Enhances bioavailability in drug delivery systems .

Oxidation and Reduction

While not explicitly documented for this compound, analogous thiazole derivatives undergo:

-

Oxidation : Thiazole ring oxidation with KMnO₄ yields sulfoxides or sulfones.

-

Reduction : NaBH₄ reduces double bonds in conjugated systems .

Bioconjugation Reactions

The carboxylic acid group facilitates bioconjugation with amines via carbodiimide crosslinkers (e.g., EDC/NHS), forming amides for biochemical applications .

Research Insights

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with DNA and enzymes, leading to various biological effects . The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in the substituents on the thiazole ring and the nature of the linker to the propanoic acid group.

| Compound Name | Substituents/Modifications | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid | Dimethyl on thiazole; propanoic acid | C₈H₁₁NO₂S | Thiazole, dimethyl, carboxylic acid |

| 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | Amino on thiazole; propanoic acid | C₆H₈N₂O₂S | Thiazole, amino, carboxylic acid |

| 3-[2-(2-Chlorophenyl)-thiazol-4-yl]propanoic acid HCl | Chlorophenyl on thiazole; hydrochloride salt | C₁₂H₁₁Cl₂NO₂S | Thiazole, aryl, carboxylic acid, HCl |

| 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid | Carbamoyl linker; dimethyl on thiazole | C₉H₁₁N₃O₃S | Thiazole, carbamoyl, carboxylic acid |

| 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-thiazol-4-yl)propanoic acid | Sulfonamide on thiazole; methoxyphenyl | C₁₃H₁₄N₂O₅S₂ | Thiazole, sulfonamide, carboxylic acid |

Key Observations :

- Amino vs.

- Aryl Substitutions: The chlorophenyl group in 3-[2-(2-chlorophenyl)-thiazol-4-yl]propanoic acid HCl introduces steric bulk and aromaticity, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Predicted) | IR Spectral Data (νC=O, cm⁻¹) |

|---|---|---|---|

| This compound | Not reported | Moderate in polar solvents | ~1700 (carboxylic acid) |

| 3-(2-Amino-thiazol-4-yl)propanoic acid | 210–211 (HCl salt) | High in water (HCl salt) | 1726–1684 (carboxylic acid) |

| 3-[4-(Coumarin-3-yl)-thiazol-2-ylcarbamoyl]propanoic acid | 260–261 | Low in water | 1684–1726 (carboxylic acid) |

| 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-thiazol-4-yl)propanoic acid | Not reported | Low in water | 1680–1720 (carboxylic acid) |

Notes:

- The hydrochloride salt of 3-(2-amino-thiazol-4-yl)propanoic acid (CAS 854473-12-4) shows improved aqueous solubility due to ionic character .

- Coumarin-containing derivatives (e.g., 3-[4-(coumarin-3-yl)-thiazol-2-ylcarbamoyl]propanoic acid) exhibit low water solubility, likely due to the hydrophobic coumarin moiety .

Toxicity and Handling

- 3-[2-(2-Chlorophenyl)-thiazol-4-yl]propanoic acid HCl: Classified as an irritant, requiring protective equipment during handling .

- Dimethyl-Substituted Analogs: No specific hazard data found, but standard thiazole handling protocols (gloves, ventilation) are recommended.

Biological Activity

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its versatility in medicinal chemistry. The thiazole moiety contributes to various biological activities, including anticancer and neuroprotective effects.

Anticancer Properties

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications in the thiazole structure can enhance the cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells. For example, compounds with specific substitutions on the thiazole ring have demonstrated IC50 values indicating effective growth inhibition in colon cancer cell lines (IC50 = 1.61 ± 1.92 µg/mL) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative 1 | HT29 | 1.61 ± 1.92 |

| Thiazole Derivative 2 | A549 | 1.98 ± 1.22 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease (AD). Thiazole derivatives have shown promise in reducing amyloid-beta toxicity and improving neuronal cell viability.

- Case Study : In a study involving Drosophila melanogaster models expressing human amyloid-beta, treatment with thiazole derivatives resulted in prolonged lifespan and enhanced motor functions . This suggests a mechanism where thiazoles may modulate neuroinflammatory pathways.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data indicate favorable pharmacokinetic profiles with adequate bioavailability .

Safety Considerations

While the compound shows promising biological activity, safety assessments are essential. Some studies have reported skin and eye irritation associated with similar chemical structures . Thus, further toxicological evaluations are warranted.

Q & A

Q. What are the established synthetic methodologies for 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid derivatives?

The synthesis typically involves condensation reactions between thioureido acids and halogenated ketones under reflux conditions. For example:

- Reacting thioureido acid with chloroacetone in dry acetone under reflux for 4 hours, followed by dilution with water and sodium acetate addition to precipitate the product .

- Derivatives can be functionalized via reactions with aromatic aldehydes (e.g., cinnamaldehyde) under basic conditions (30% NaOH) at 80°C to introduce substituents .

Q. How is structural characterization performed for this compound and its derivatives?

A multi-technique approach is used:

- 1H/13C NMR : For compound 21b, peaks at δ 12.72 (OH), 7.29–7.34 (aromatic protons), and 6.10 (thiazole-CH) confirm core structural motifs .

- IR spectroscopy : Carbonyl stretches (1715 cm⁻¹) and thiazole ring vibrations (1506 cm⁻¹) are diagnostic .

- Elemental analysis : Validates stoichiometric ratios (e.g., C62.04%, H6.25% for C15H18N2O2S) .

Q. What purification techniques are effective for isolating thiazole-propanoic acid derivatives?

Recrystallization from methanol or ethanol is standard. For example:

- Crude products are dissolved in hot methanol, filtered, and cooled to yield crystalline solids with >95% purity .

- Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes during condensation .

- Catalyst use : Triethylamine (10 mol%) accelerates nucleophilic substitution in thiazole ring formation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in crowded aromatic regions .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as seen in derivatives with Z/E configurations .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ at m/z 507.635 for C26H25N3O4S2) .

Q. What mechanistic insights explain the reactivity of the thiazole ring in derivatization?

Q. How do structural modifications impact biological activity in preliminary assays?

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Stabilizes acid-sensitive derivatives by removing water .

- Inert atmosphere storage : Argon gas prevents oxidation of the propanoic acid moiety .

- Low-temperature storage : –20°C reduces hydrolysis of the thiazole ring .

Methodological Considerations

Q. How are computational tools integrated into experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.